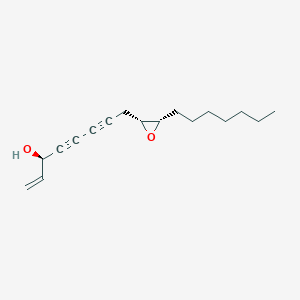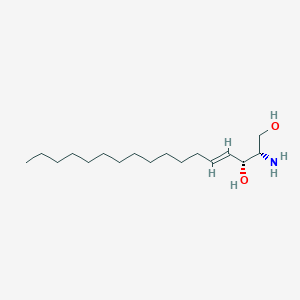
Protostemonina
Descripción general
Descripción
Protostemonine is a naturally occurring alkaloid found in the leaves of certain species of plants. It has been used for centuries as a medicinal herb and for its stimulating and antispasmodic effects. In recent years, scientists have begun to study the biochemical and physiological effects of protostemonine and its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Aplicaciones Antiinflamatorias
La Protostemonina es conocida por sus propiedades antiinflamatorias. Se ha demostrado que atenúa eficazmente la lesión pulmonar aguda inducida por lipopolisacárido y la insuficiencia hepática aguda. Este compuesto, extraído de las raíces de Stemona sessilifolia, se utiliza en la medicina tradicional china y se ha informado que inhibe las respuestas inflamatorias en varios modelos .
Tratamiento del Asma
Las investigaciones sugieren que la this compound puede aliviar la inflamación asmática. Atenúa la inflamación de las vías respiratorias inducida por macrófagos activados de forma alternativa y DRA, que son factores clave en la patogénesis del asma .
Terapia para la Neumonía
La this compound exhibe efectos antiinflamatorios y se ha encontrado que alivia la neumonía inducida por Staphylococcus aureus resistente a la meticilina (HKMRSA) muerto por calor, lo que sugiere su potencial como agente terapéutico en el tratamiento de la neumonía bacteriana .
Transformaciones Bioquímicas
La this compound puede sufrir diversas transformaciones en compuestos con diferentes estructuras, como las stemofolinas con una estructura de tipo jaula o las piridoazepinas caracterizadas por un anillo de piperidina de seis miembros. Estas transformaciones son significativas para los estudios quimiotaxonómicos y pueden tener implicaciones para la actividad antitusiva de los alcaloides de Stemona .
Estudios Celulares
En la investigación bioquímica, la this compound se utiliza en estudios celulares para explorar sus efectos sobre los mecanismos celulares. Por ejemplo, las células RAW264.7 se han utilizado para estudiar los efectos inhibitorios de la this compound sobre las respuestas inflamatorias .
Mecanismo De Acción
Target of Action
Protostemonine is an active alkaloid extracted from Stemonae Radix . It primarily targets mitogen-activated protein kinases (MAPKs) and AKT . These proteins play a crucial role in cellular signaling pathways, regulating various cellular activities such as gene expression, cell growth, and inflammation .
Mode of Action
Protostemonine interacts with its targets by inhibiting the phosphorylation of MAPKs and AKT . This interaction leads to a decrease in the expression of pro-inflammatory mediators, such as inducible nitric oxide synthase (iNOS), nitric oxide (NO), and various cytokines .
Biochemical Pathways
Protostemonine affects the MAPK and AKT signaling pathways . By inhibiting the phosphorylation of these proteins, it reduces the production of pro-inflammatory mediators. This results in the attenuation of inflammatory responses, both in vitro and in vivo .
Result of Action
The primary result of protostemonine’s action is the attenuation of inflammatory responses . It achieves this by reducing the production of pro-inflammatory mediators, such as iNOS, NO, and cytokines . This leads to a decrease in inflammatory cell infiltration, reduction in pro-inflammatory cytokine production, and elimination of lung edema .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Protostemonine is characterized by a central pyrroloazepine core usually linked with two butyrolactone rings . It interacts with various enzymes and proteins, influencing biochemical reactions . The transformations of protostemonine into stemofolines with a cage-type structure or into pyridoazepines characterized by a six-membered piperidine ring are of chemotaxonomic significance .
Cellular Effects
Protostemonine has been reported to have significant inhibitory effects on lipopolysaccharide (LPS)-induced macrophage activation . It significantly inhibits LPS-induced phosphorylation of MAPKs and AKT, iNOS expression, and NO production in macrophages .
Molecular Mechanism
Protostemonine exerts its effects at the molecular level by decreasing the phosphorylation of MAPK and AKT and reducing the expression of pro-inflammatory mediators, such as iNOS, NO, and cytokines . This suggests that Protostemonine may have a role in the regulation of inflammatory responses.
Temporal Effects in Laboratory Settings
Its inhibitory effects on LPS-induced inflammatory responses suggest potential stability and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, Protostemonine has been shown to effectively attenuate LPS-induced acute lung injury . The effects of different dosages of Protostemonine in these models are yet to be fully investigated.
Metabolic Pathways
Its interaction with various enzymes and proteins suggests that it may be involved in multiple metabolic pathways .
Transport and Distribution
Protostemonine’s transport mechanisms and potencies have been investigated due to the great interest in the antitussive activity of Stemona alkaloids
Propiedades
IUPAC Name |
(5Z)-4-methoxy-3-methyl-5-[(1S,2R,3S,6R,11S)-3-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO6/c1-11-10-17(29-22(11)25)14-7-8-15-18-12(2)20(28-16(18)6-5-9-24(14)15)21-19(27-4)13(3)23(26)30-21/h11-12,14-18H,5-10H2,1-4H3/b21-20-/t11-,12-,14-,15-,16+,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGNFRYDHRYXNL-ROHJGGRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC1=O)C2CCC3N2CCCC4C3C(C(=C5C(=C(C(=O)O5)C)OC)O4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@@H]3N2CCC[C@@H]4[C@@H]3[C@@H](/C(=C/5\C(=C(C(=O)O5)C)OC)/O4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649501 | |
| Record name | (5Z)-4-Methoxy-3-methyl-5-{(3aR,10aS,10bR)-1-methyl-8-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]decahydro-2H-furo[3,2-c]pyrrolo[1,2-a]azepin-2-ylidene}furan-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27495-40-5 | |
| Record name | (5Z)-4-Methoxy-3-methyl-5-{(3aR,10aS,10bR)-1-methyl-8-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]decahydro-2H-furo[3,2-c]pyrrolo[1,2-a]azepin-2-ylidene}furan-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the precise molecular target of protostemonine is not fully elucidated in the provided research, several studies highlight its biological effects. For instance, protostemonine has demonstrated anti-inflammatory properties by attenuating lipopolysaccharide (LPS)-induced acute lung injury in mice [] and LPS/GalN-induced acute liver failure in rats []. It also exhibits efficacy against heat-killed methicillin-resistant Staphylococcus aureus-induced acute lung injury through modulation of MAPK and NF-κB signaling pathways []. Furthermore, protostemonine can attenuate alternatively activated macrophages and dust mite allergen-induced asthmatic inflammation []. Further research is needed to identify the specific molecular targets responsible for these observed effects.
ANone:
- Spectroscopic data: The structure of protostemonine has been confirmed through various spectroscopic methods including X-ray crystallography [, ]. It features a pentacyclic framework containing a totally substituted butenolide and a pyrrole ring [].
ANone: Several analytical techniques have been employed for the characterization and quantification of protostemonine. These include:
- High-Performance Liquid Chromatography (HPLC): This method, coupled with various detectors like diode array (DAD) [, ] and evaporative light scattering detectors (ELSD) [], has been widely used for protostemonine quantification in Stemona species.
- High-Performance Thin-Layer Chromatography (HPTLC): This technique allows for fingerprint analysis of Stemona sessilifolia with protostemonine as a reference [].
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique has been used to study the pharmacokinetics and metabolism profiles of protostemonine in rats [].
A: Studies in rats have revealed that protostemonine exhibits a two-compartment pharmacokinetic model, indicating rapid absorption and elimination []. Further investigations using LC-MS have provided insights into its metabolism profiles [].
A: In vitro studies have shown that protostemonine has minimal cytotoxicity against the neuroblastoma cancer cell line SK-N-SH []. In vivo, protostemonine has demonstrated promising anti-inflammatory effects in mouse models of acute lung injury [, ] and acute liver failure in rats []. It has also shown potential in attenuating asthmatic inflammation in a mouse model [].
ANone: Several studies have focused on establishing quality control standards for Stemona species, the primary source of protostemonine. These standards encompass various aspects including:
- Microscopic identification of plant materials [, ].
- Thin-layer chromatography (TLC) identification of alkaloids [, ].
- HPLC quantification of protostemonine content [, , , ].
A: Protostemonine research has progressed significantly since its initial isolation and structural determination [, , ]. Key milestones include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




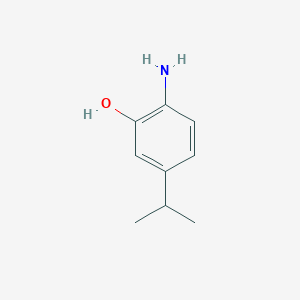

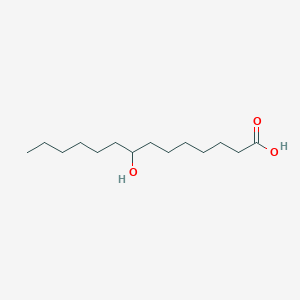
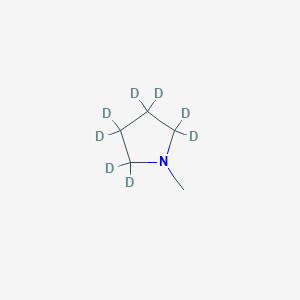
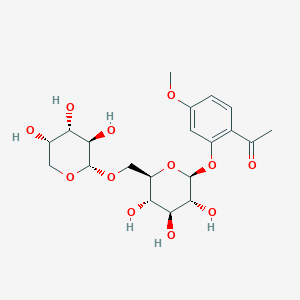
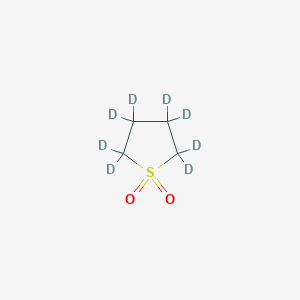

![(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B150439.png)
